4-Biphenylylmethyl acrylate
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Overview
Description
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is an organic compound with a unique structure that includes a biphenyl group attached to a propenoic acid ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester typically involves the esterification of propenoic acid with [1,1’-biphenyl]-4-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propenoic acid and [1,1’-biphenyl]-4-ylmethanol, which can further participate in various biochemical pathways. The biphenyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 4’-cyano [1,1’-biphenyl]-4-yl ester
- 2-Propenoic acid, 2-methyl-, 4’-cyano [1,1’-biphenyl]-4-yl ester
- 2-Propenoic acid, 2- [ (4’-cyano [1,1’-biphenyl]-4-yl)oxy]ethyl ester
Uniqueness
2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is unique due to its specific ester linkage and the presence of a biphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
54140-58-8 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h2-11H,1,12H2 |
InChI Key |
QBECDXJGYFRACA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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